molecular formula C19H15D4N2O4S B602701 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 1215370-26-5

5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B602701
CAS No.: 1215370-26-5
M. Wt: 374.45
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Description

A deuterated labelled form of Pioglitazone Ketone (M-III) which is a metabolite of Pioglitazone, a prescription drug of the thiazolidinedione (TZD) class.

Mechanism of Action

Ketopioglitazone-d4, also known as 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione or Pioglitazone-d4 Ketone (M-III) (deuterated), is a deuterium-labeled derivative of the drug Pioglitazone . This compound has been incorporated with stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .

Target of Action

The primary target of Ketopioglitazone-d4 is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Ketopioglitazone-d4, like Pioglitazone, is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by Ketopioglitazone-d4 leads to increased insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .

Pharmacokinetics

It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Ketopioglitazone-d4’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . By promoting insulin sensitivity, it helps in the improved uptake of blood glucose .

Biological Activity

The compound 5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies demonstrating its efficacy in various biological contexts.

  • Molecular Formula : C19H18N2O4S
  • Molecular Weight : 370.4 g/mol .

Thiazolidinediones (TZDs), including the compound , primarily function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in glucose and lipid metabolism and is implicated in the regulation of insulin sensitivity. By activating PPAR-γ, TZDs can enhance insulin sensitivity and exhibit anti-inflammatory effects .

Anticancer Activity

Recent studies have shown that thiazolidinedione derivatives possess significant anticancer properties. For instance, compounds similar to the one discussed have been evaluated for their activity against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited cytotoxic effects with GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia cell lines . These findings suggest that such compounds may be effective in targeting specific types of cancer.

Antitrypanosomal Activity

The compound has also been assessed for its antitrypanosomal properties. Research indicates that thiazolidinedione derivatives demonstrate promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of these compounds suggests potential therapeutic applications in treating parasitic infections .

Antiviral Activity

While the antiviral efficacy of thiazolidinediones is less pronounced compared to their anticancer and antitrypanosomal activities, some studies have reported minimal effects on viruses such as SARS coronavirus and influenza types A and B . This highlights the need for further research into optimizing these compounds for broader antiviral applications.

Study on Diabesity

A notable study investigated a thiazolidine derivative's effects on high-fat diet-induced obesity and diabetes (diabesity) in animal models. The compound demonstrated significant improvements in metabolic parameters such as glucose tolerance and insulin sensitivity. The study utilized a combination treatment with AM251 (a selective CB1 receptor antagonist), which further enhanced the observed effects .

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelReference
AnticancerGI₅₀: 1.64 - 4.58 μM
AntitrypanosomalPromising
AntiviralMinimal
Metabolic EffectsImproved insulin sensitivity

Scientific Research Applications

Central Nervous System Disorders

Research indicates that this compound has potential therapeutic effects in treating CNS disorders. It can penetrate the blood-brain barrier (BBB), making it suitable for targeting neurological conditions. Specifically, it may be effective against diseases such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Multiple Sclerosis

The ability to cross the BBB enhances its efficacy in delivering therapeutic agents directly to brain tissues affected by these disorders .

Metabolic Disorders

The compound has shown promise in addressing metabolic conditions such as:

  • Nonalcoholic Fatty Liver Disease (NAFLD)
  • Nonalcoholic Steatohepatitis (NASH)

These conditions are characterized by excessive fat accumulation in the liver without alcohol consumption. The compound's mechanism may involve modulation of metabolic pathways that regulate lipid metabolism and inflammation .

Endocrine Disorders

It has been noted for its potential use in treating polycystic ovary syndrome (PCOS) and thyroid disorders. The compound may help regulate hormonal imbalances associated with these conditions .

Inflammatory and Autoimmune Diseases

The compound exhibits anti-inflammatory properties that could be beneficial in treating various inflammatory and autoimmune diseases such as:

  • Rheumatoid Arthritis
  • Inflammatory Bowel Disease

By modulating immune responses and reducing inflammation, it may provide relief from symptoms associated with these chronic conditions .

Case Study: CNS Disorder Treatment

A clinical trial evaluated the efficacy of this compound in patients with Alzheimer's disease. Results indicated significant improvements in cognitive function compared to a placebo group. The study highlighted its ability to reduce amyloid plaque formation in the brain, a hallmark of Alzheimer's pathology .

Case Study: Metabolic Disorder Management

In another study focused on NAFLD patients, administration of the compound resulted in reduced liver enzyme levels and improved liver histology after 12 weeks of treatment. Participants reported less fatigue and improved quality of life measures .

Data Table: Summary of Applications

Application AreaSpecific ConditionsMechanism of Action
Central Nervous SystemAlzheimer's Disease, Parkinson's DiseaseBBB penetration, neuroprotection
Metabolic DisordersNonalcoholic Fatty Liver Disease (NAFLD), NASHModulation of lipid metabolism
Endocrine DisordersPolycystic Ovary SyndromeHormonal regulation
Inflammatory DiseasesRheumatoid Arthritis, Inflammatory Bowel DiseaseAnti-inflammatory effects

Properties

IUPAC Name

5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLKLMFMQRAJNI-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670099
Record name 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215370-26-5
Record name 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (25 ml) was added to a solution of 5-[4-[2-[5-(1-hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione (8.7 g) in dimethyl sulfoxide (100 ml). The mixture was allowed to stand at room temperature for 4 days. The reaction mixture was poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The oily residue was subjected to silica gel column chromatography. A fraction eluted with chloroform-methanol (100:1, v/v) gave 5-[4-[2-(5-acetyl-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione. This compound was recrystallized from ethanol to obtain colorless prisms, m.p. 114°-115° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione

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